An In-Depth Technical Guide to 1-Piperidin-4-ylbutan-1-one: A Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to 1-Piperidin-4-ylbutan-1-one: A Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to 1-Piperidin-4-ylbutan-1-one
Abstract
This technical guide provides a comprehensive overview of 1-Piperidin-4-ylbutan-1-one, a key heterocyclic intermediate in pharmaceutical research and development. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to confer desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This document details the chemical structure, physicochemical properties, synthetic routes, spectral characteristics, and critical applications of 1-Piperidin-4-ylbutan-1-one, with a focus on its role as a versatile building block for therapeutics, particularly those targeting the central nervous system (CNS).[3][4]
Molecular Identity and Physicochemical Profile
Nomenclature and Identifiers
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Systematic IUPAC Name: 1-(Piperidin-4-yl)butan-1-one
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Common Synonyms: 4-Butyrylpiperidine
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CAS Registry Number: 3509-15-7
Chemical Structure
1-Piperidin-4-ylbutan-1-one is a disubstituted piperidine derivative. The core structure is a six-membered nitrogen-containing heterocycle (piperidine) substituted at the 4-position with a butan-1-one (butyryl) group. The secondary amine of the piperidine ring and the carbonyl group of the butyryl chain are the key reactive centers of the molecule.
Caption: 2D Chemical Structure of 1-Piperidin-4-ylbutan-1-one.
Physicochemical Properties
The properties of this molecule make it a suitable intermediate for a variety of chemical transformations common in drug synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | [PubChem] |
| Molecular Weight | 155.24 g/mol | [Sigma-Aldrich] |
| Physical Form | Liquid | [Sigma-Aldrich] |
| CAS Number | 3509-15-7 | [Sigma-Aldrich] |
| InChI Key | FLOUMEVOEWHLKB-UHFFFAOYSA-N | [Sigma-Aldrich] |
Synthesis and Chemical Reactivity
Rationale for Synthetic Strategies
The synthesis of 4-substituted piperidones is a critical step in the development of many pharmaceuticals. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry. Key strategies include building the ring system through cyclization reactions or modifying a pre-existing piperidine core.
Common Synthetic Pathways
Two classical and powerful methods for constructing the piperidin-4-one core are the Mannich and Dieckmann reactions.
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Mannich Reaction: This three-component condensation reaction involves an aldehyde, a primary or secondary amine (or ammonia), and a ketone with an enolizable proton.[5][6] For 2,6-diaryl-substituted piperidin-4-ones, the reaction typically condenses an aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium acetate.[7] This approach is highly versatile for creating substituted piperidine rings.
-
Dieckmann Condensation: This intramolecular Claisen condensation of a diester is used to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[8][9][10] The synthesis of 4-piperidones via this route often starts with the addition of a primary amine to two equivalents of an α,β-unsaturated ester (like an alkyl acrylate), followed by the Dieckmann cyclization of the resulting diester.[11]
Caption: Major synthetic strategies for the piperidin-4-one scaffold.
Chemical Reactivity
1-Piperidin-4-ylbutan-1-one possesses two primary sites for chemical modification:
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Piperidine Nitrogen (Secondary Amine): This nitrogen is nucleophilic and can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents. This is a common strategy for modulating the pharmacological properties of the final compound.
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Carbonyl Group (Ketone): The ketone can undergo reduction to a secondary alcohol, oxidation, or participate in nucleophilic addition reactions (e.g., Grignard reactions) to further elaborate the side chain.
Spectral Analysis and Structural Elucidation
The structural identity of 1-Piperidin-4-ylbutan-1-one is confirmed through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm.[12][13][14] The protons alpha to the nitrogen (at C2 and C6) will appear further downfield. The butyryl side chain will exhibit signals corresponding to the ethyl group (a triplet and a quartet) and the methylene group adjacent to the carbonyl, which would be a triplet around 2.4-2.7 ppm.
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¹³C NMR: The carbon spectrum will feature a downfield signal for the carbonyl carbon (typically >200 ppm). Signals for the piperidine ring carbons will appear in the aliphatic region, with carbons adjacent to the nitrogen (C2, C6) shifted downfield compared to the others.[15]
Infrared (IR) Spectroscopy
The IR spectrum provides key functional group information. A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ , which is characteristic of a ketone C=O stretch.[16] A broad absorption in the 3200-3500 cm⁻¹ range would indicate the N-H stretch of the secondary amine.
Mass Spectrometry (MS)
Under electron ionization (EI), mass spectrometry of piperidine derivatives is often characterized by α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks.[17][18] This leads to the formation of a stable iminium ion. For 1-Piperidin-4-ylbutan-1-one, fragmentation would likely involve cleavage of the piperidine ring and loss of fragments from the butyryl side chain. Electrospray ionization (ESI), being a softer technique, would be expected to show a strong protonated molecular ion peak [M+H]⁺.[19][20]
Role in Drug Discovery and Development
The Piperidine Scaffold: A Privileged Motif
The piperidine ring is a cornerstone of modern medicinal chemistry, found in over twenty classes of pharmaceuticals.[2][21] Its significance stems from several key advantages:[1][3]
-
Physicochemical Modulation: The basic nitrogen atom allows for salt formation, enhancing solubility and bioavailability. Its presence also provides a handle to fine-tune lipophilicity.
-
Metabolic Stability: The saturated heterocyclic ring is generally robust to metabolic degradation.
-
Stereochemical Control: The stable chair conformation allows for the precise spatial arrangement of substituents, which is critical for selective binding to biological targets like receptors and enzymes.
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Improved Pharmacokinetics: The presence of a piperidine motif often enhances a drug's ability to cross biological membranes and improves its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
A Key Intermediate for CNS-Active Agents
The 4-acylpiperidine scaffold is a common feature in many drugs targeting the central nervous system.[3] Its structure is a key component of butyrophenone antipsychotics. For example, the potent antipsychotic drug Haloperidol is synthesized from an intermediate that features a 4-substituted piperidine ring connected to a butyrophenone moiety.[22][23] The synthesis of Haloperidol and its analogs often involves the reaction of a piperidine-containing intermediate with a derivative of γ-chloro-4-fluorobutyrophenone.[23] The versatility of 1-Piperidin-4-ylbutan-1-one allows it to serve as a precursor for a wide range of such compounds, enabling researchers to explore structure-activity relationships and optimize candidates for CNS penetration and target engagement.[4]
Caption: Logical workflow from core scaffold to therapeutic applications.
Broader Pharmacological Potential
Beyond CNS applications, the piperidin-4-one pharmacophore has been investigated for a wide range of biological activities.[6] Derivatives have shown potential as:
This broad activity spectrum underscores the versatility of the scaffold and the potential for developing novel therapeutics based on the 1-Piperidin-4-ylbutan-1-one core.
Exemplary Experimental Protocol
This section provides a generalized protocol for the synthesis and characterization of a 4-acylpiperidine derivative, illustrating the practical application of the chemical principles discussed.
Synthesis via Reductive Amination
This protocol describes the synthesis of an N-substituted derivative starting from 4-piperidone, a common precursor.
Objective: To synthesize N-Benzyl-4-butyrylpiperidine.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Benzaldehyde
-
Butyryl chloride
-
Triethylamine (Et₃N)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Step 1: N-Benzylation. To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in DCM, add triethylamine (1.2 eq). Stir for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Step 2: Acylation. The crude N-benzyl-4-piperidone is then used in a Grignard-type reaction or related acylation. Alternative, more direct routes exist but this illustrates the step-wise functionalization. A more direct synthesis might involve a Friedel-Crafts acylation of a suitable piperidine precursor.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-4-butyrylpiperidine.
Characterization
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NMR Spectroscopy: The final product is dissolved in CDCl₃ and analyzed by ¹H and ¹³C NMR to confirm the presence of the benzyl and butyryl groups and the integrity of the piperidine ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the product, matching the calculated molecular formula.
-
Purity Analysis: Purity is assessed by HPLC or GC analysis.
Conclusion
1-Piperidin-4-ylbutan-1-one is more than a simple chemical intermediate; it is a foundational building block in the design and synthesis of complex, biologically active molecules. Its structural features, rooted in the privileged piperidine scaffold, provide medicinal chemists with a reliable and versatile platform for developing new therapeutics. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in the ongoing quest for novel drugs, particularly those targeting the central nervous system.
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